
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Overview
Description
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Mechanism of Action
Target of Action
The primary targets of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid are currently unknown. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is a structural element of many natural substances such as neurotransmitters and pharmaceuticals
Mode of Action
It’s known that indole derivatives can participate in various chemical reactions such as suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
For instance, they can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that this compound may also have potential biological effects .
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid typically involves several steps. One common method includes the protection of the carboxyl group by reacting the carboxylic acid with 4-methoxybenzyl chloride in the presence of a base such as triethylamine . This method is efficient and yields high purity products. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. The compound has shown promising results in inhibiting the strand transfer activity of integrase, a key enzyme in the HIV replication cycle.
Key Findings:
- Inhibition Potency : Compounds derived from indole-2-carboxylic acid exhibited IC50 values ranging from 12.41 to 47.44 μM against HIV-1 integrase, indicating effective inhibition capabilities .
- Binding Interactions : The binding mode analysis revealed that the indole core and carboxyl group chelate with magnesium ions in the active site of integrase, enhancing the inhibitory effect .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies on indole-2-carboxylic acid derivatives have led to the identification of modifications that improve antiviral potency and metabolic stability. For instance, optimizing the substituents on the indole core has resulted in compounds with significantly enhanced activity against viral targets.
Notable Modifications:
- Halogenated Benzene Rings : The introduction of halogenated benzene rings at specific positions has been shown to improve binding interactions with viral DNA, enhancing the overall efficacy of these compounds .
- Amide Modifications : Alterations to the amide moiety have been explored to increase potency and reduce recognition by efflux transporters such as P-glycoprotein, which is crucial for achieving effective drug levels in the central nervous system .
Other Biological Activities
Beyond antiviral applications, indole-2-carboxylic acid derivatives have been investigated for their potential as inhibitors against other viral pathogens. For example, a series of indole-2-carboxamides has been developed as inhibitors of neurotropic alphaviruses, demonstrating protective effects in preclinical models .
Case Studies
Several case studies illustrate the effectiveness of this compound and its derivatives:
Study | Compound | Target Virus | IC50 (μM) | Outcome |
---|---|---|---|---|
Study 1 | Compound 3 | HIV-1 Integrase | 12.41 | Effective inhibition observed |
Study 2 | Compound 17a | HIV-1 Integrase | 3.11 | Marked improvement in activity |
Study 3 | Compound X | Western Equine Encephalitis Virus (WEEV) | 10.0 | Protective effects in mice |
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
1-(4-Methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl-1H-indole: This compound has a similar indole core but with different substituents, leading to varied chemical properties and applications.
2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes: . The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, emphasizing its role as an inhibitor of HIV-1 integrase and its antiproliferative effects against cancer cell lines.
Synthesis
The synthesis of this compound typically involves the condensation of 4-methoxybenzylamine with indole-2-carboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity, with modifications to the indole core enhancing biological activity.
Antiviral Activity
Recent studies have demonstrated that this compound exhibits promising antiviral properties, particularly as an inhibitor of HIV-1 integrase. The mechanism involves chelation with magnesium ions in the active site of the enzyme, disrupting viral replication.
- Inhibitory Concentration (IC50) : The compound showed an IC50 value of 32.37 µM against integrase strand transfer, indicating moderate activity. However, structural modifications have led to derivatives with significantly improved potency:
- Derivative 17a : IC50 = 3.11 µM
- Derivative 20a : IC50 = 0.13 µM
These findings suggest that further optimization of the compound can enhance its efficacy against HIV.
Compound | IC50 (µM) |
---|---|
This compound | 32.37 |
Derivative 17a | 3.11 |
Derivative 20a | 0.13 |
Anticancer Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies indicate that it can induce apoptosis and inhibit cell migration.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).
- Mechanism of Action : The compound induces apoptosis by modulating key proteins involved in cell survival:
- Decreases Bcl-2 levels
- Increases Bax and PARP levels
The antiproliferative activity was measured using MTT assays, revealing IC50 values ranging from 0.57 µM to 9.61 µM , depending on the specific derivative and cell line.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.34 |
A549 | 0.98 |
HeLa | 1.61 |
Case Study 1: HIV-1 Integrase Inhibition
In a study focusing on the inhibition of HIV-1 integrase, researchers synthesized a series of derivatives based on the indole scaffold. The optimized compounds demonstrated enhanced binding affinity and inhibitory activity compared to the parent compound. The introduction of halogenated groups significantly improved interaction with viral DNA through π–π stacking.
Case Study 2: Anticancer Efficacy
Another study investigated the effects of various indole derivatives on breast cancer cells (MCF-7). The results indicated that compounds with specific substitutions on the indole ring exhibited enhanced cytotoxicity, leading to cell cycle arrest at the G2/M phase and significant apoptosis induction.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-14-8-6-12(7-9-14)11-18-15-5-3-2-4-13(15)10-16(18)17(19)20/h2-10H,11H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFMDSBCVQSAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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